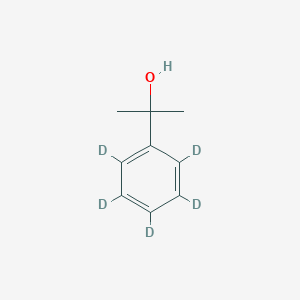

2-(Phenyl-d5)-2-propanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12O |

|---|---|

Molecular Weight |

141.22 g/mol |

IUPAC Name |

2-(2,3,4,5,6-pentadeuteriophenyl)propan-2-ol |

InChI |

InChI=1S/C9H12O/c1-9(2,10)8-6-4-3-5-7-8/h3-7,10H,1-2H3/i3D,4D,5D,6D,7D |

InChI Key |

BDCFWIDZNLCTMF-DKFMXDSJSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C)(C)O)[2H])[2H] |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)O |

Origin of Product |

United States |

Foundational & Exploratory

2-(Phenyl-d5)-2-propanol chemical structure and molecular weight

Technical Whitepaper: Characterization and Application of 2-(Phenyl-d5)-2-propanol in Bioanalytical Assays

Executive Summary

In the rigorous field of drug metabolism and pharmacokinetics (DMPK), the precision of quantitative analysis hinges on the quality of internal standards (IS). 2-(Phenyl-d5)-2-propanol (CAS: 113305-63-8) serves as a critical stable isotope-labeled (SIL) internal standard for the quantification of 2-phenyl-2-propanol (cumyl alcohol), a primary metabolite of the industrial chemical and environmental toxicant cumene (isopropylbenzene).[1]

This technical guide provides a comprehensive structural analysis, precise molecular weight derivation, and a validated workflow for utilizing this deuterated isotopologue in LC-MS/MS assays. By replacing the phenyl ring hydrogens with deuterium, this compound offers distinct mass spectral separation while retaining chromatographic fidelity to the analyte of interest.[1]

Molecular Identity & Structural Analysis

The efficacy of 2-(Phenyl-d5)-2-propanol as an internal standard is derived from its structural stability.[1] Unlike deuterium labels placed on labile side chains (which may undergo exchange or metabolic oxidation), the deuterium atoms in this molecule are located on the aromatic ring.[1] This placement ensures the isotopic label remains intact during ionization and fragmentation in mass spectrometry.[1]

Chemical Structure

The molecule consists of a fully deuterated phenyl ring (

[1]

Molecular Weight Calculation

Precise molecular weight is essential for establishing the precursor ion (

Atomic Weights Used:

-

Carbon (

): 12.011 Da[1] -

Hydrogen (

): 1.008 Da[1] -

Deuterium (

): 2.014 Da[2][3] -

Oxygen (

): 15.999 Da[1]

Calculation for

| Element | Count | Atomic Mass (Da) | Total Mass (Da) |

| Carbon | 9 | 12.011 | 108.099 |

| Hydrogen | 7 | 1.008 | 7.056 |

| Deuterium | 5 | 2.014 | 10.070 |

| Oxygen | 1 | 15.999 | 15.999 |

| Total MW | 141.224 |

Comparison: Labeled vs. Unlabeled

| Property | Unlabeled (Parent) | Deuterated (IS) |

| Name | 2-Phenyl-2-propanol | 2-(Phenyl-d5)-2-propanol |

| CAS Number | 617-94-7 | 113305-63-8 |

| Formula | ||

| Exact Mass | 136.09 | 141.12 |

| Molecular Weight | 136.19 g/mol | 141.22 g/mol |

| Mass Shift ( | - | +5 Da |

Synthesis & Quality Control

The synthesis of 2-(Phenyl-d5)-2-propanol typically employs a Grignard reaction.[1][4][5] This pathway is preferred for its high yield and the commercial availability of the deuterated precursor, Bromobenzene-d5.[1]

Synthesis Workflow

The reaction involves the nucleophilic addition of phenyl-d5-magnesium bromide to acetone.[1]

Quality Assurance: Isotopic Purity

For bioanalytical applications, isotopic purity is paramount.[1][6] The presence of unlabeled (

-

Requirement: The

contribution in the IS stock must be < 0.5% of the target analyte's lower limit of quantification (LLOQ). -

Verification: High-resolution mass spectrometry (HRMS) is used to confirm the absence of the

136 ion in the purified IS.

Applications in Drug Development & Toxicology

2-(Phenyl-d5)-2-propanol is primarily utilized as an Internal Standard (IS) in the biomonitoring of Cumene exposure.[1] Cumene is metabolized in the liver via cytochrome P450 enzymes (mainly CYP2E1 and CYP2F2) to form 2-phenyl-2-propanol.[1]

Metabolic Pathway Context

Understanding the biological origin of the analyte is crucial for designing the assay.[1]

Experimental Protocol: LC-MS/MS Quantification

Objective: Quantify 2-phenyl-2-propanol in human urine using 2-(Phenyl-d5)-2-propanol as the IS.[1]

Methodology:

-

Stock Preparation:

-

Sample Hydrolysis (Critical Step):

-

Internal Standard Spiking:

-

Extraction:

-

LC-MS/MS Conditions:

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1]

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[1]

-

Ionization: Electrospray Ionization (ESI) or APCI in Positive Mode.[1] Note: Tertiary alcohols often lose water

in the source.[1] Monitor both the parent and the water-loss transition.[1] -

MRM Transitions:

-

References

-

National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 12053, 2-Phenyl-2-propanol. Retrieved from [Link]

-

Ishida, T., & Matsumoto, T. (1992).[1] Enantioselective metabolism of cumene. Xenobiotica, 22(11), 1291-1298.[1] (Establishes 2-phenyl-2-propanol as major metabolite).[1]

-

Commission on Isotopic Abundances and Atomic Weights (CIAAW). (2024).[1] Standard Atomic Weights. Retrieved from [Link][1]

Sources

- 1. Cumyl alcohol - Wikipedia [en.wikipedia.org]

- 2. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]

- 3. Deuterium - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Disposition and Toxicokinetics - Report on Carcinogens Monograph on Cumene - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(Phenyl-d5)-2-propanol: Synthesis, Identification, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Deuterated Compounds

Deuterium-labeled compounds, such as 2-(Phenyl-d5)-2-propanol, are powerful tools in drug discovery and development. The substitution of hydrogen with its heavier, stable isotope, deuterium, can subtly alter a molecule's physicochemical properties. This alteration, known as the kinetic isotope effect, can significantly impact metabolic pathways by slowing the rate of enzymatic reactions that involve C-H bond cleavage. Consequently, deuterated compounds are invaluable as internal standards in pharmacokinetic studies, for elucidating metabolic pathways, and in the development of new chemical entities with improved metabolic stability.

Chemical Identity:

| Property | Value |

| Chemical Name | 2-(Phenyl-d5)-2-propanol |

| Synonyms | 2-(Pentadeuterophenyl)-2-propanol, α,α-Dimethylbenzene-2,3,4,5,6-d5-methanol |

| CAS Number | 113305-63-8 |

| Molecular Formula | C₉H₇D₅O |

| Molecular Weight | 141.23 g/mol |

Synthesis of 2-(Phenyl-d5)-2-propanol

The most common and efficient method for synthesizing 2-phenyl-2-propanol and its deuterated analogs is the Grignard reaction.[1][2] This versatile carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl compound. For the synthesis of 2-(Phenyl-d5)-2-propanol, this involves the reaction of a deuterated phenylmagnesium halide with acetone.

Reaction Scheme

Figure 1: Synthesis workflow for 2-(Phenyl-d5)-2-propanol via Grignard reaction.

Step-by-Step Experimental Protocol

Materials:

-

Bromobenzene-d5

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Acetone, anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (oven-dried)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Grignard Reagent Preparation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

In the dropping funnel, place a solution of bromobenzene-d5 in anhydrous diethyl ether.

-

Add a small portion of the bromobenzene-d5 solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Slowly add the remaining bromobenzene-d5 solution to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent, phenyl-d5-magnesium bromide.

-

-

Reaction with Acetone:

-

Cool the Grignard reagent solution in an ice bath.

-

In the dropping funnel, place a solution of anhydrous acetone in anhydrous diethyl ether.

-

Slowly add the acetone solution to the cooled Grignard reagent with vigorous stirring. An exothermic reaction will occur, and a white precipitate will form.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel. The layers will separate.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation or column chromatography to yield pure 2-(Phenyl-d5)-2-propanol.

-

Analytical Identification and Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of 2-(Phenyl-d5)-2-propanol, ensuring its isotopic enrichment and chemical purity.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the site and extent of deuteration.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-(Phenyl-d5)-2-propanol will be significantly simplified compared to its non-deuterated counterpart. The aromatic region (typically δ 7.2-7.4 ppm) will be absent due to the replacement of phenyl protons with deuterium. The remaining signals will correspond to the methyl protons (a singlet around δ 1.6 ppm) and the hydroxyl proton (a singlet whose chemical shift is concentration-dependent).

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show characteristic signals for the quaternary carbon attached to the hydroxyl group, the methyl carbons, and the deuterated phenyl carbons. The signals for the deuterated carbons will be of lower intensity and may show coupling to deuterium.

-

²H NMR Spectroscopy: Deuterium NMR provides direct evidence of deuterium incorporation. A signal in the aromatic region of the ²H NMR spectrum confirms the presence of deuterium on the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and confirming the isotopic enrichment of the synthesized compound.

-

Electron Ionization (EI-MS): The mass spectrum of 2-(Phenyl-d5)-2-propanol will show a molecular ion peak (M⁺) at m/z 141, which is 5 mass units higher than the non-deuterated analog (m/z 136).[4] The fragmentation pattern will also be characteristic. A prominent fragment ion is expected at m/z 126, corresponding to the loss of a methyl group (•CH₃). Another significant fragment would be the deuterated tropylium ion at m/z 96.

Figure 2: Proposed mass fragmentation pathway of 2-(Phenyl-d5)-2-propanol.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of 2-(Phenyl-d5)-2-propanol is expected to show:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

-

C-H stretching vibrations of the methyl groups around 2900-3000 cm⁻¹.

-

C-O stretching vibration around 1100-1200 cm⁻¹.

-

Characteristic C-D stretching vibrations of the deuterated aromatic ring, which will be shifted to lower wavenumbers compared to C-H stretching vibrations.

Applications in Research and Development

The primary application of 2-(Phenyl-d5)-2-propanol is as an internal standard for the quantification of 2-phenyl-2-propanol in various matrices using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3] Its use as an internal standard is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of analytical measurements.

In the context of drug development, 2-phenyl-2-propanol is a metabolite of certain industrial chemicals, and its accurate quantification is important for toxicological and environmental studies. The deuterated standard allows for reliable monitoring of exposure to these parent compounds.[5]

Safety and Handling

Conclusion

2-(Phenyl-d5)-2-propanol is a valuable isotopically labeled compound with important applications in analytical chemistry, particularly in pharmacokinetic and metabolic studies. Its synthesis via the Grignard reaction is a well-established and reliable method. The comprehensive analytical characterization using NMR, MS, and FT-IR is essential to confirm its identity, purity, and isotopic enrichment. As the field of drug discovery and development continues to rely heavily on accurate bioanalytical methods, the demand for high-quality deuterated standards like 2-(Phenyl-d5)-2-propanol will undoubtedly persist.

References

-

Wikipedia. (2023). 2-Phenyl-2-propanol. [Link]

- PatSnap. (2013).

-

The Royal Society of Chemistry. (n.d.). Supporting Information for [Article Title]. [Link]

- Google Patents. (n.d.).

-

PubChem. (n.d.). 2-Phenyl-2-propanol. [Link]

-

PubChem. (n.d.). 2-Phenylpropanal. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 2-Phenyl-1-propanol. [Link]

-

PubMed. (2012). Fragrance material review on 2-phenyl-2-propanol. [Link]

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Propanol. [Link]

-

SpectraBase. (n.d.). 2-Phenyl-2-propanol - Optional[1H NMR] - Spectrum. [Link]

-

ResearchGate. (2025). Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. [Link]

-

Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II. [Link]

-

Master Organic Chemistry. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. [Link]

-

SpectraBase. (n.d.). Propanal, phenyl(2-propenyl)hydrazone - Optional[13C NMR] - Chemical Shifts. [Link]

-

FooDB. (2010). Showing Compound 2-Phenylpropanal (FDB008265). [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

-

ResearchGate. (n.d.). Typical FTIR spectrum obtained from 2-propanol reagent. [Link]

-

Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

PubMed. (2017). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma?. [Link]

-

Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

YouTube. (2025). Mass Spectrometry of Alcohols. [Link]

-

The Good Scents Company. (n.d.). 2,2-dimethyl-3-phenyl propionaldehyde. [Link]

-

Pearson+. (n.d.). The standard 13C NMR spectrum of phenyl propanoate is shown here.... [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

YouTube. (2023). FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols. [Link]

-

SlideShare. (n.d.). Ion fragmentation of small molecules in mass spectrometry. [Link]

Sources

- 1. 2-Phenyl-2-propanol | C9H12O | CID 12053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Page loading... [wap.guidechem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. fishersci.com [fishersci.com]

solubility of 2-(Phenyl-d5)-2-propanol in methanol and acetonitrile

Executive Summary

This technical guide details the solubility thermodynamics, stability profiles, and preparation protocols for 2-(Phenyl-d5)-2-propanol (also known as d5-

Physicochemical Profile & Deuterium Isotope Effects

To understand the solubility behavior of the deuterated analog, we must first establish the baseline properties of the parent compound, 2-phenyl-2-propanol. The deuteration of the phenyl ring (d5) exerts a secondary isotope effect , which is negligible regarding bulk solubility but critical for mass spectrometry.

| Property | Value (Parent) | Impact of Deuteration (d5) |

| Molecular Formula | ||

| Molecular Weight | 136.19 g/mol | ~141.22 g/mol |

| LogP (Octanol/Water) | 1.89 (Moderately Lipophilic) | Negligible shift ( |

| pKa | ~14.5 | Slight increase (secondary kinetic isotope effect) |

| Physical State | Solid (MP: 29–31 °C) | Solid (MP: similar range) |

Key Insight: The solubility of 2-(Phenyl-d5)-2-propanol is physicochemically equivalent to the non-deuterated parent. Protocols established for the parent compound are valid for the d5-variant.

Solubility Thermodynamics: Methanol vs. Acetonitrile

The choice between Methanol and Acetonitrile is not merely about dissolving the solid; it dictates the stability of the solution and the selectivity of downstream chromatography.

Methanol (MeOH): The Protic Stabilizer

-

Mechanism: Methanol acts as both a hydrogen bond donor and acceptor. It solvates the hydroxyl group of 2-(Phenyl-d5)-2-propanol effectively through H-bonding while accommodating the aromatic ring via van der Waals forces.

-

Solubility Status: High (>100 mg/mL).

-

Chromatographic Advantage: On Phenyl-Hexyl or Biphenyl HPLC columns, Methanol enhances

interactions between the analyte's deuterated phenyl ring and the stationary phase, often improving peak shape compared to MeCN.

Acetonitrile (MeCN): The Aprotic Dipole

-

Mechanism: Acetonitrile solvates via strong dipole-dipole interactions. It lacks H-bond donor capability, which prevents it from stabilizing the hydroxyl group as effectively as MeOH, but it is an excellent solvent for the lipophilic dimethylbenzyl core.

-

Solubility Status: High (>100 mg/mL).

-

Risk Factor: Acetonitrile is prone to hydrolysis (forming trace acetic acid) and lacks the buffering capacity of protic solvents. Caution is required to prevent dehydration (see Section 3).

Stability Criticality: The Dehydration Trap

WARNING: Tertiary benzylic alcohols are exceptionally prone to acid-catalyzed dehydration.

In the presence of trace acid (often found in aged Acetonitrile or unbuffered mobile phases), 2-(Phenyl-d5)-2-propanol will dehydrate to form

Mechanism of Degradation:

-

Protonation: The hydroxyl oxygen accepts a proton (

).[1][2] -

Carbocation Formation: Water leaves, forming a resonance-stabilized tertiary benzylic carbocation.

-

Elimination: A proton is removed from a methyl group, forming the alkene.

Figure 1: Acid-catalyzed dehydration pathway of 2-(Phenyl-d5)-2-propanol. This reaction is irreversible and destroys the analytical standard.

Experimental Protocol: Preparation of Primary Stock Standards

This protocol ensures the preparation of a stable, accurate 1.0 mg/mL stock solution.

Reagents Required:

-

2-(Phenyl-d5)-2-propanol (Solid standard, >98% isotopic purity).

-

Solvent: LC-MS Grade Methanol (Recommended for stability) or Acetonitrile.

-

Class A Volumetric Flask (10 mL).

Step-by-Step Workflow

-

Equilibration: Allow the vial of 2-(Phenyl-d5)-2-propanol to reach room temperature (20–25 °C) to prevent condensation.

-

Gravimetric Weighing:

-

Place a clean weighing boat on an analytical balance (readability 0.01 mg).

-

Weigh approximately 10.0 mg of the solid. Record the exact mass (

).

-

-

Solvation (The "Sandwich" Method):

-

Add ~3 mL of solvent to the 10 mL volumetric flask first.

-

Transfer the solid quantitatively. Rinse the weighing boat 3x with solvent into the flask.

-

Why? This prevents the solid from sticking to the dry glass neck.

-

-

Dissolution:

-

Swirl gently. Sonicate for 30 seconds if necessary (rarely needed for this compound).

-

Observation: The solution should be clear and colorless.

-

-

Dilution to Volume:

-

Fill to the meniscus mark with solvent. Stopper and invert 10x.

-

-

Storage:

-

Transfer to amber glass vials with PTFE-lined caps.

-

Store at -20 °C .

-

Shelf Life: 6 months in MeOH; 3 months in MeCN (due to potential acidity).

-

Figure 2: Gravimetric workflow for preparing primary stock solutions.

Analytical Considerations for LC-MS

When using this solution as an Internal Standard:

-

Mobile Phase pH: Maintain mobile phase pH > 3.0. Avoid strong acids (e.g., high concentrations of TFA) in the sample diluent, as this may trigger on-column dehydration. Formic acid (0.1%) is generally safe if contact time is short.

-

Solvent Mismatch: If your LC method uses a high-aqueous initial gradient, injecting a pure MeCN stock may cause peak distortion (solvent effect). Dilute the working standard in 50:50 MeOH:Water prior to injection.

-

Isotopic Overlap: Ensure the d5-label does not overlap with the M+5 isotope of the natural parent (unlikely for a molecule of this size, but good practice to verify).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12053, 2-Phenyl-2-propanol. Retrieved from [Link]

-

Phenomenex (2020). Investigation on the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Technical Note. Retrieved from [Link]

-

Chemistry LibreTexts (2023). The Dehydration of Alcohols: Mechanisms and Acid Catalysis. Retrieved from [Link]

Sources

isotopic purity specifications for 2-(Phenyl-d5)-2-propanol

An In-depth Technical Guide to Isotopic Purity Specifications for 2-(Phenyl-d5)-2-propanol

Authored by: A Senior Application Scientist

Introduction: The Role of Stable Isotope-Labeled Compounds in Modern Analytics

In the realms of pharmaceutical development, metabolic research, and clinical diagnostics, the demand for analytical precision is absolute. Stable isotope-labeled (SIL) compounds are indispensable tools that enable researchers to achieve the highest levels of accuracy and reliability in quantitative analysis, particularly in mass spectrometry-based assays.[1] 2-(Phenyl-d5)-2-propanol, a deuterated analog of 2-phenyl-2-propanol, serves as an exemplary internal standard. Its chemical properties are nearly identical to the unlabeled analyte, allowing it to navigate the analytical workflow—from sample extraction to ionization—in the same manner.[2] However, its increased mass, due to the five deuterium atoms on the phenyl ring, allows it to be distinguished by a mass spectrometer.[3]

This guide provides a comprehensive overview of the . It is designed for researchers, scientists, and drug development professionals who utilize this and similar SIL compounds and require a deep understanding of how to define, verify, and apply these critical reagents. We will move beyond mere specifications to explore the underlying scientific principles that dictate them and the analytical methodologies required for their verification.

The Criticality of Isotopic Purity in Quantitative Bioanalysis

When 2-(Phenyl-d5)-2-propanol is used as an internal standard (IS) in a liquid chromatography-mass spectrometry (LC-MS) assay, it is added at a known concentration to every sample, calibrator, and quality control sample.[4] The fundamental assumption is that any variability encountered during sample processing, chromatography, or ionization will affect the analyte and the IS equally.[5] The ratio of the analyte's signal to the IS's signal is used for quantification, effectively normalizing the response and correcting for potential errors.[3]

However, this entire paradigm rests on the isotopic purity of the SIL standard. The presence of unlabeled analyte (d0) or partially deuterated isotopologues (d1-d4) within the 2-(Phenyl-d5)-2-propanol standard can severely compromise analytical accuracy.[4] This phenomenon, often termed "isotopic crosstalk," occurs when the signal from an impurity in the IS contributes to the signal of the analyte, leading to an overestimation of the analyte's concentration. Therefore, rigorous specifications and verification of isotopic purity are not just a matter of good practice; they are a prerequisite for data integrity.

Defining Isotopic Purity Specifications

While specifications can vary slightly based on the supplier and the intended application's stringency, a high-quality 2-(Phenyl-d5)-2-propanol standard intended for regulated bioanalysis should meet stringent criteria.

Table 1: Typical Isotopic Purity and Chemical Purity Specifications for 2-(Phenyl-d5)-2-propanol

| Parameter | Specification | Rationale |

| Isotopic Enrichment | ≥ 98% | Ensures a strong, distinct signal for the deuterated species (d5) and minimizes the concentration of lower isotopologues. |

| Unlabeled Analyte (d0) | ≤ 0.1% | This is the most critical specification. A low d0 level prevents significant signal contribution to the analyte's mass channel, which would artificially inflate results. |

| Sum of d1-d4 Isotopologues | ≤ 2% | Minimizes the risk of any partially deuterated species contributing to the analyte signal, particularly in high-resolution mass spectrometry where fragment ions might overlap. |

| Chemical Purity | ≥ 98% | Guarantees that the material is free from other chemical impurities that could interfere with the analysis or degrade the standard over time.[6] |

These specifications create a self-validating system. A standard that meets these criteria ensures that its contribution to the analyte's analytical signal is negligible, thereby preserving the accuracy of the quantitative data.

Analytical Methodologies for Purity Verification

A multi-pronged analytical approach is required to fully characterize the isotopic and chemical purity of 2-(Phenyl-d5)-2-propanol. The combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provides a comprehensive picture of the standard's quality.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirming Structure and Isotopic Enrichment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about molecular structure and the location of isotopes.[9][10] For 2-(Phenyl-d5)-2-propanol, both ¹H (proton) and ²H (deuterium) NMR are employed.

-

¹H NMR: This technique is used to quantify the amount of residual, non-deuterated protons on the phenyl ring. By comparing the integration of the residual phenyl signals to the integration of a signal from a known, certified internal standard (e.g., maleic acid), the percentage of unlabeled sites can be accurately determined.[4]

-

²H NMR: This technique directly observes the deuterium nuclei, confirming that deuteration has occurred at the intended positions on the phenyl ring.[4]

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of 2-(Phenyl-d5)-2-propanol and 10 mg of a certified quantitative NMR standard (e.g., maleic acid) into a clean NMR tube.

-

Record the exact weights.

-

Add a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., Chloroform-d) that does not have signals overlapping with the analyte or the standard. Ensure complete dissolution.

-

-

NMR Acquisition:

-

Use a high-field NMR spectrometer (≥400 MHz).

-

Acquire a quantitative ¹H NMR spectrum using a standard single-pulse experiment.

-

Critical Parameter: Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the signals of interest. This ensures full magnetization recovery between scans, which is essential for accurate integration.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio, especially for the small residual proton signals.

-

-

Data Processing and Analysis:

-

Apply appropriate phasing and baseline correction to the spectrum.

-

Integrate the signal from the non-deuterated methyl protons of 2-(Phenyl-d5)-2-propanol and the signal from the certified standard.

-

Integrate the residual signals in the aromatic region (phenyl group).

-

Calculate the isotopic purity by comparing the ratio of the integrations of the residual aromatic protons to the methyl protons, accounting for the number of protons each signal represents.

-

Mass Spectrometry: Determining Isotopologue Distribution

Mass spectrometry is the gold standard for determining the distribution of different isotopologues (d0, d1, d2, d3, d4, d5) in a deuterated standard.[11] High-resolution mass spectrometry (HRMS) is particularly well-suited for this task.[4]

-

Gas Chromatography-Mass Spectrometry (GC-MS): As 2-phenyl-2-propanol is a relatively volatile compound, GC-MS is an excellent technique for its analysis.[12] The gas chromatograph separates the analyte from any non-volatile impurities, and the mass spectrometer detects the molecular ions, allowing for the quantification of the relative abundance of each isotopologue.[7]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds or as a complementary technique, LC-MS with electrospray ionization (ESI) can also be used.[11] It provides sensitive detection and is the platform on which the standard will likely be used, making it a relevant characterization tool.

-

Sample Preparation:

-

Prepare a stock solution of 2-(Phenyl-d5)-2-propanol in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a working concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

-

-

GC-MS Acquisition:

-

Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

-

Use a temperature program that provides good separation and peak shape for 2-phenyl-2-propanol.

-

Acquire mass spectra in full scan mode over a mass range that includes the molecular ions of the d0 to d5 species.

-

-

Data Analysis:

-

Extract the mass spectrum from the apex of the chromatographic peak corresponding to 2-(Phenyl-d5)-2-propanol.

-

Identify the ion signals corresponding to the molecular ions of each isotopologue (d0 through d5).

-

Calculate the relative abundance of each isotopologue by integrating the area of its respective mass peak. The isotopic enrichment is the percentage of the d5 species relative to the sum of all isotopologues.

-

Visualization of Workflows and Logic

Visualizing the analytical workflow and the impact of impurities provides clarity and reinforces the importance of stringent specifications.

Caption: Workflow for the comprehensive characterization of 2-(Phenyl-d5)-2-propanol.

Caption: Impact of isotopic impurities on quantitative analysis.

Conclusion

The isotopic purity of 2-(Phenyl-d5)-2-propanol is not a trivial parameter but the very foundation of its utility as an internal standard in high-stakes analytical applications. For researchers in drug development and related fields, understanding the specifications of isotopic enrichment, particularly the level of the unlabeled d0 species, is paramount for ensuring data integrity. A comprehensive characterization, employing a combination of NMR and mass spectrometry, is essential to verify these specifications. By adhering to stringent purity standards and utilizing robust analytical verification, scientists can confidently employ these powerful tools to generate accurate, reproducible, and defensible results.

References

- Benchchem. (n.d.). Evaluating the Isotopic Purity of Bumetanide-d5 Standards: A Comparative Guide.

- BenchChem. (2025, April 7). 2-Phenyl-2-propanol: Comprehensive Overview and Applications.

- ResolveMass Laboratories Inc. (2025, November 4). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques [Video]. YouTube.

- Thermo Fisher Scientific. (n.d.). 2-Phenyl-2-propanol, 98+% 500 g.

- Li, Y., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 36(19), e9363.

- Sinha, A. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.

- MedchemExpress. (n.d.). 2-Phenyl-2-propanol | Biochemical Reagent.

- ChemicalBook. (n.d.). 2-PHENYL-2-PROPANOL | 617-94-7.

- Sigma-Aldrich. (n.d.). 2-Phenyl-2-propanol 97 617-94-7.

- The Good Scents Company. (n.d.). 2-phenyl propyl alcohol, 1123-85-9.

- National Center for Biotechnology Information. (n.d.). 2-Phenyl-2-propanol. PubChem.

- Belsito, D., et al. (2012). Fragrance material review on 2-phenyl-2-propanol. Food and Chemical Toxicology, 50 Suppl 1, S1-S10.

- Lane, A. N., et al. (2010). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. Analytical Chemistry, 82(11), 4755-4762.

- ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.

- Veeprho. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification.

- ResearchGate. (2025, August 7). Variations in GC–MS Response Between Analytes and Deuterated Analogs.

- Roy, A., et al. (2021). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 13(3), 287-299.

- South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1).

- PharmaCompass. (n.d.). Impurity Reference Standard (IRS) | Primary Standard | CDMO.

- Thermo Scientific Chemicals. (n.d.). 2-Phenyl-2-propanol, 98+%.

- U.S. Pharmacopeia. (n.d.). USP Reference Standards.

- ACS Publications. (2010, May 11). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions | Analytical Chemistry.

- Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification.

- (n.d.). Protein isotopic enrichment for NMR studies.

- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.

- Chromatography Forum. (2017, March 31). Question on MS/MS techniques.

- Wikipedia. (n.d.). Isotopic analysis by nuclear magnetic resonance.

- ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.

- TLC Pharmaceutical Standards. (n.d.). TLC Pharmaceutical Standards.

- Reddit. (2025, June 12). Understanding Internal standards and how to choose them. r/massspectrometry.

- chemBlink. (n.d.). CAS # 35845-63-7, 2-Phenyl-D5-Ethanol.

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. resolvemass.ca [resolvemass.ca]

- 3. m.youtube.com [m.youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. texilajournal.com [texilajournal.com]

- 6. veeprho.com [veeprho.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

Methodological & Application

using 2-(Phenyl-d5)-2-propanol as an internal standard in GC-MS

Application Note: High-Precision Quantitation of 2-Phenyl-2-Propanol in Biological Matrices Using Isotope Dilution GC-MS

Executive Summary

This application note details a robust protocol for the quantification of 2-Phenyl-2-propanol (2-P-2-P), a primary metabolite of cumene (isopropylbenzene), using its deuterated analog 2-(Phenyl-d5)-2-propanol as an Internal Standard (IS).[1]

Designed for toxicology and occupational health researchers, this guide addresses specific challenges associated with tertiary alcohols in Gas Chromatography-Mass Spectrometry (GC-MS), including thermal instability and matrix interference.[1] By employing stable isotope dilution assay (SIDA) principles, this method ensures regulatory-grade accuracy (E-E-A-T compliant) for monitoring cumene exposure in urine or plasma.[1]

Scientific Rationale & Mechanism

The Analyte and the Challenge

2-Phenyl-2-propanol (CAS: 617-94-7) is the major urinary metabolite used to monitor exposure to cumene, an industrial solvent.[1]

-

Chemical Challenge: As a tertiary benzylic alcohol, 2-P-2-P is prone to dehydration in hot GC injection ports, converting it to

-methylstyrene.[1] This leads to poor peak shape and non-linear calibration.[1] -

The Solution: Using 2-(Phenyl-d5)-2-propanol corrects for these losses.[1] Because the IS is chemically identical (save for the isotope mass), it undergoes the same extraction inefficiencies and thermal degradation rates as the target analyte. If 10% of the analyte degrades, 10% of the IS degrades, maintaining the critical area ratio.

The Deuterium Isotope Effect

The

-

Stability: Ring deuteriums are non-exchangeable under standard hydrolysis conditions (unlike hydroxyl deuteriums).[1]

-

Chromatographic Separation: Deuterated compounds often elute slightly earlier than their non-deuterated analogs on non-polar columns (e.g., DB-5MS) due to slightly lower lipophilicity.[1] This "inverse isotope effect" prevents cross-talk in the mass spectrometer while keeping the peaks within the same time window for precise ratio calculation.

Experimental Protocol

Reagents & Standards

-

Analyte: 2-Phenyl-2-propanol (Analytical Grade, >98%).[1]

-

Internal Standard: 2-(Phenyl-d5)-2-propanol (Isotopic Purity >99 atom % D).[1]

-

Derivatization Agent: Acetic Anhydride (Ac2O) and Pyridine (1:1 v/v). Note: Derivatization converts the alcohol to an acetate ester, significantly improving thermal stability and peak symmetry.

Sample Preparation Workflow (Urine)

Standard biological monitoring requires hydrolysis of glucuronide conjugates.

-

Aliquot: Transfer 1.0 mL of urine into a screw-cap glass vial.

-

Spike IS: Add 50 µL of 2-(Phenyl-d5)-2-propanol working solution (10 µg/mL in methanol).

-

Hydrolysis: Add 100 µL

-Glucuronidase (E. coli or Helix pomatia) and 1 mL acetate buffer (pH 5.0). Incubate at 37°C for 2 hours. -

Extraction: Add 2 mL Ethyl Acetate. Vortex for 2 minutes. Centrifuge at 3000 rpm for 5 minutes.

-

Evaporation: Transfer the organic (upper) layer to a clean vial. Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

-

Derivatization: Reconstitute residue in 50 µL Pyridine and 50 µL Acetic Anhydride. Incubate at 60°C for 30 minutes.

-

Final Prep: Evaporate reagents (if necessary) and reconstitute in 100 µL Ethyl Acetate for GC injection.

Visualization: Metabolic & Analytical Workflow

The following diagram illustrates the biological pathway of Cumene and the analytical workflow to detect it.

Figure 1: Pathway from Cumene exposure to GC-MS analysis using Deuterated Internal Standard.[1]

Instrumental Parameters (GC-MS)

To ensure reproducibility, the following parameters are recommended. The method utilizes Selected Ion Monitoring (SIM) for maximum sensitivity.

Table 1: GC-MS Configuration

| Parameter | Setting | Rationale |

| Column | DB-5MS UI (30m x 0.25mm x 0.25µm) | Low bleed, standard non-polar phase separates aromatics well.[1] |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Consistent retention times for SIM windows. |

| Inlet Temp | 250°C (Splitless) | High enough to volatilize, but acetylation protects from degradation. |

| Oven Program | 60°C (1 min) → 15°C/min → 280°C (3 min) | Slow ramp not required; analyte elutes mid-range (~120-140°C). |

| Transfer Line | 280°C | Prevents condensation of high-boiling matrix components.[1] |

| Ion Source | EI (70 eV) @ 230°C | Standard ionization energy. |

Mass Spectrometry: SIM Parameters

The specificity of the method relies on monitoring unique ion fragments. The phenyl ring is stable, but the loss of the methyl group is the dominant fragmentation pathway.

Table 2: Target Ions for SIM Acquisition

| Compound | Molecular Weight | Quantifier Ion ( | Qualifier Ion ( | Retention Time (Approx) |

| 2-P-2-P Acetate (Analyte) | 178 | 121 | 163, 43 | 8.50 min |

| 2-(Phenyl-d5)-2-P Acetate (IS) | 183 | 126 | 168, 43 | 8.48 min |

-

Note on Fragmentation: The acetate derivative typically loses the acetate group (mass 59) or methyl group. The base peak for the native compound is often 121 (Dimethylbenzyl cation).

-

Note on IS Shift: The

ring adds +5 mass units. Therefore, the 121 fragment shifts to 126 . This +5 shift provides a clean spectral window free from native interference.[1]

Validation & Quality Assurance

To ensure the protocol is "Self-Validating" (Trustworthiness), every batch must include:

-

Linearity: A 6-point calibration curve (e.g., 0.1 to 20 mg/L) plotting the Area Ratio (

) vs. Concentration Ratio. -

Internal Standard Recovery: Monitor the absolute area of the IS (m/z 126). A drop of >50% compared to the calibration standards indicates matrix suppression or extraction failure.

-

Blank Check: Inject a solvent blank after the highest standard to check for carryover, as cumyl derivatives can be sticky.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12053, 2-Phenyl-2-propanol.[1] Retrieved from [Link]

-

Knecht, J. et al. (2024). Regarding Bioanalysis Lasting a Few Minutes: Automated Cooling-SPME and Fast-GC for Urinary 2-Phenyl-2-Propanol Monitoring.[1] Molecules.[1][2][3][4][5][6][7][8][9][10] Retrieved from [Link]

-

Separation Science (2023). Underlying Mechanisms of Chromatographic Isotope Effects in GC-MS. Retrieved from [Link]

Sources

- 1. 2-Phenyl-2-propanol | C9H12O | CID 12053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-苯基丙醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. agilent.com [agilent.com]

- 6. Quantitation of ethyl glucuronide in serum & urine by gas chromatography - mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Phenyl-2-propanol - Wikipedia [en.wikipedia.org]

- 8. sepscience.com [sepscience.com]

- 9. researchgate.net [researchgate.net]

- 10. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]

Application Note: Quantitative Analysis of Urinary 2-Phenyl-2-Propanol using Stable Isotope Dilution LC-MS/MS with 2-(Phenyl-d5)-2-Propanol

Abstract

This application note provides a detailed protocol for the quantitative analysis of 2-phenyl-2-propanol, a key urinary biomarker for cumene exposure, using a highly specific and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The protocol employs the principle of stable isotope dilution (SID) with 2-(Phenyl-d5)-2-propanol as the internal standard to ensure the highest degree of accuracy and precision. This method is crucial for industrial hygiene and occupational health monitoring, providing reliable data for assessing worker exposure to cumene, a widely used industrial chemical.[1][2][3] The protocol includes detailed steps for urine sample preparation, including enzymatic hydrolysis of glucuronide conjugates, preparation of calibration standards, LC-MS/MS instrument parameters, and data analysis.

Introduction and Scientific Principle

1.1. Significance of Cumene Exposure Monitoring Cumene (isopropylbenzene) is an industrial chemical used in the production of phenol and acetone, and as a component of some petroleum products.[4] Occupational exposure to cumene can occur via inhalation and dermal contact, posing potential health risks.[3][4] Acute exposure can lead to central nervous system depression, causing symptoms like headaches, dizziness, and incoordination.[4] Regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the American Conference of Governmental Industrial Hygienists (ACGIH) have established exposure limits to protect worker health.[3][5][6][7] Biomonitoring of urinary metabolites is a critical tool for assessing the absorbed dose of cumene and ensuring that workplace exposures are maintained below recommended levels.[5]

1.2. 2-Phenyl-2-Propanol as a Biomarker Following absorption, cumene is primarily metabolized in the body via side-chain oxidation to form 2-phenyl-2-propanol.[8] This metabolite is then conjugated, predominantly with glucuronic acid, to increase its water solubility and facilitate excretion in the urine.[8][9] Therefore, the total concentration of 2-phenyl-2-propanol (free and conjugated) in urine serves as a reliable and specific biomarker of cumene uptake.[2][8]

1.3. The Principle of Stable Isotope Dilution (SID) Mass Spectrometry The "gold standard" for quantitative bioanalysis is stable isotope dilution (SID) mass spectrometry.[10][11] This technique involves adding a known quantity of a stable isotope-labeled version of the analyte—in this case, 2-(Phenyl-d5)-2-propanol—to each sample, calibrator, and quality control at the beginning of the sample preparation process.

Causality: The deuterated internal standard (IS) is chemically identical to the native analyte (2-phenyl-2-propanol) and thus behaves identically during every step of the procedure (extraction, derivatization, chromatography, and ionization). However, it is distinguishable by the mass spectrometer due to its higher mass (an increase of 5 Daltons from the five deuterium atoms). By measuring the ratio of the native analyte to the stable isotope-labeled internal standard, the method inherently corrects for:

-

Sample-to-sample variability in extraction recovery: If some analyte is lost during preparation, an equivalent percentage of the IS is also lost, leaving the ratio unchanged.

-

Matrix effects: Co-eluting compounds from the complex urine matrix can suppress or enhance the ionization of the analyte in the mass spectrometer source. The IS experiences the same effect, thereby nullifying the impact on the final calculated concentration.[10]

-

Instrumental variability: Fluctuations in injection volume or detector response are corrected for by the constant presence of the IS.

This approach ensures the highest possible accuracy, precision, and trustworthiness of the analytical results.[11]

Materials and Reagents

| Item | Supplier & Catalog No. (Example) | Notes |

| Standards | ||

| 2-Phenyl-2-propanol | Sigma-Aldrich, Cat# 134998 | Analytical Standard |

| 2-(Phenyl-d5)-2-propanol | Toronto Research Chemicals, Cat# P325822 | Internal Standard (IS) |

| Enzymes & Buffers | ||

| β-Glucuronidase (from E. coli K12) | Sigma-Aldrich, Cat# G7396 | For hydrolysis of conjugated metabolites. |

| 1 M Sodium Acetate Buffer, pH 5.0 | Fisher Scientific | |

| Solvents & Reagents | ||

| Methanol, LC-MS Grade | Fisher Scientific, Optima™ | |

| Acetonitrile, LC-MS Grade | Fisher Scientific, Optima™ | |

| Water, LC-MS Grade | Fisher Scientific, Optima™ | |

| Formic Acid, 99+% | Thermo Scientific, Pierce™ | |

| Consumables | ||

| 1.5 mL Polypropylene Microcentrifuge Tubes | Eppendorf | |

| 2 mL Autosampler Vials with Inserts | Agilent Technologies | |

| C18 Solid Phase Extraction (SPE) Cartridges | Waters, Sep-Pak® C18 | Optional, for sample cleanup if needed. |

| Equipment | ||

| UHPLC System | Agilent 1290 Infinity II or equivalent | |

| Triple Quadrupole Mass Spectrometer | Sciex 7500 or equivalent | |

| Analytical Balance | Mettler Toledo | 4 or 5 decimal places |

| Vortex Mixer | Scientific Industries | |

| Centrifuge | Eppendorf 5424 or equivalent | |

| Heating Block or Water Bath | Capable of maintaining 55-60°C. |

Experimental Protocols

Preparation of Standard and QC Solutions

Causality: Preparing accurate stock and working solutions is fundamental to generating a reliable calibration curve, which is the basis for all quantification.

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh ~10 mg of 2-phenyl-2-propanol (Analyte) and 2-(Phenyl-d5)-2-propanol (IS) into separate 10 mL volumetric flasks.

-

Dissolve and bring to volume with Methanol. Calculate the exact concentration. These stocks are stable for at least 6 months at -20°C.

-

-

Analyte Working Standard Solution (10 µg/mL):

-

Dilute 100 µL of the 1 mg/mL Analyte Primary Stock to 10 mL with 50:50 Methanol:Water.

-

-

Internal Standard (IS) Working Solution (1 µg/mL):

-

Dilute 100 µL of the 1 mg/mL IS Primary Stock to 100 mL with 50:50 Methanol:Water. This solution will be spiked into all samples.

-

-

Calibration Curve and Quality Control (QC) Samples:

-

Prepare calibrators and QCs by spiking the Analyte Working Standard Solution into a pool of drug-free blank human urine. Prepare enough volume for the entire validation and subsequent batches.

-

| Sample ID | Analyte Conc. (ng/mL) | Vol. of 10 µg/mL Analyte (µL) | Final Vol. with Blank Urine (mL) |

| Cal 1 | 10 | 10 | 10 |

| Cal 2 | 50 | 50 | 10 |

| Cal 3 | 100 | 100 | 10 |

| Cal 4 | 500 | 500 | 10 |

| Cal 5 | 1000 | 1000 | 10 |

| Cal 6 | 2500 | 2500 | 10 |

| Cal 7 | 5000 | 5000 | 10 |

| LLOQ QC | 10 | 10 | 10 |

| Low QC | 30 | 30 | 10 |

| Mid QC | 800 | 800 | 10 |

| High QC | 4000 | 4000 | 10 |

Aliquot and store all calibrators and QCs at -20°C or below until use.

Urine Sample Preparation Workflow

Causality: The goal of this "dilute-and-shoot" method with enzymatic hydrolysis is to efficiently cleave the glucuronide conjugate to measure total 2-phenyl-2-propanol while minimizing sample loss and matrix interference.[12][13]

-

Sample Thawing and Aliquoting:

-

Thaw urine samples (Calibrators, QCs, and Unknowns) at room temperature. Vortex gently to ensure homogeneity.

-

Pipette 100 µL of each sample into a labeled 1.5 mL microcentrifuge tube.

-

-

Internal Standard Spiking:

-

Add 25 µL of the 1 µg/mL IS Working Solution to every tube.

-

Vortex for 5 seconds.

-

-

Enzymatic Hydrolysis:

-

Rationale: In vivo, 2-phenyl-2-propanol is extensively conjugated to glucuronic acid.[8][9] To quantify the total biomarker concentration, this bond must be cleaved. Enzymatic hydrolysis using β-glucuronidase is a specific and gentle method compared to harsh acid hydrolysis, which can degrade some analytes.[14]

-

Add 50 µL of 1 M Sodium Acetate Buffer (pH 5.0) to each tube.

-

Add 25 µL of β-glucuronidase enzyme solution.

-

Vortex for 10 seconds.

-

Incubate at 55°C for 2 hours in a heating block or water bath.

-

-

Protein Precipitation (Crash):

-

Rationale: This step removes large proteins that can clog the LC column and interfere with the analysis. Acetonitrile is an effective precipitating agent.

-

After incubation, allow samples to cool to room temperature.

-

Add 300 µL of cold Acetonitrile to each tube.

-

Vortex vigorously for 30 seconds to ensure thorough protein precipitation.

-

-

Centrifugation:

-

Centrifuge the tubes at 14,000 x g for 10 minutes to pellet the precipitated proteins.

-

-

Transfer and Dilution:

-

Carefully transfer 100 µL of the clear supernatant to an autosampler vial containing 400 µL of LC-MS Grade Water.

-

Cap the vials and vortex briefly. The samples are now ready for injection.

-

Workflow Diagram

Caption: Quantitative analysis workflow from urine sample preparation to final result.

LC-MS/MS Instrumentation and Parameters

Causality: Chromatographic separation is essential to resolve the analyte from other urine components, reducing matrix effects. The triple quadrupole mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.[10]

3.3.1. Liquid Chromatography (LC) Parameters

| Parameter | Condition |

| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Gradient | 10% B to 95% B in 3 min, hold 1 min, return to 10% B, equilibrate 1 min |

| Run Time | ~5 minutes |

3.3.2. Mass Spectrometry (MS) Parameters

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 55 psi |

| Curtain Gas | 35 psi |

| Temperature | 500°C |

| IonSpray Voltage | 5500 V |

3.3.3. Multiple Reaction Monitoring (MRM) Transitions

Note: These values must be optimized on the specific instrument being used.

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Dwell (ms) | Collision Energy (V) |

| 2-Phenyl-2-propanol (Quantifier) | 119.1 | 101.1 | 100 | 15 |

| 2-Phenyl-2-propanol (Qualifier) | 119.1 | 77.1 | 100 | 25 |

| 2-(Phenyl-d5)-2-propanol (IS) | 124.1 | 106.1 | 100 | 15 |

Data Analysis and System Suitability

-

Integration: Integrate the chromatographic peaks for the analyte and the internal standard using the instrument's software.

-

Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the calibrators. Use a linear regression with a 1/x or 1/x² weighting. The correlation coefficient (r²) should be >0.99.

-

Quantification: Determine the concentration of 2-phenyl-2-propanol in the QC and unknown samples by interpolating their analyte/IS peak area ratios from the calibration curve.

-

Acceptance Criteria:

-

The calculated concentrations of the calibration standards should be within ±15% of their nominal value (±20% for the LLOQ).

-

At least 4 out of 6 QC samples must be within ±15% of their nominal value, with at least one at each concentration level passing.

-

The retention times of the analyte and IS should be consistent across the batch.

-

Method Validation and Trustworthiness

To ensure this protocol is a self-validating and trustworthy system, a full method validation should be performed according to established bioanalytical guidelines. This includes, but is not limited to, assessing the following parameters:

-

Selectivity: Analyzing at least six different blank urine lots to ensure no endogenous interferences are present at the retention time of the analyte and IS.

-

Linearity and Range: Confirmed by the successful analysis of the calibration curve over multiple runs.

-

Accuracy and Precision: Determined by analyzing the QC samples in replicate (n=6) on at least three different days. Precision (%CV) and accuracy (%Bias) should be within ±15% (±20% at the LLOQ).

-

Limit of Quantification (LOQ): The lowest concentration on the calibration curve (10 ng/mL in this example) that can be measured with acceptable accuracy and precision.[15]

-

Matrix Effect: Assessed by comparing the analyte response in post-extraction spiked urine samples to the response in a pure solvent solution. The use of a co-eluting stable isotope-labeled internal standard is the most effective way to mitigate and correct for matrix effects.

-

Stability: Evaluating the stability of the analyte in urine under various conditions (e.g., freeze-thaw cycles, room temperature storage, long-term frozen storage).

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantification of total urinary 2-phenyl-2-propanol using its deuterated analog, 2-(Phenyl-d5)-2-propanol, as an internal standard. The use of stable isotope dilution combined with enzymatic hydrolysis provides a highly accurate and precise tool for biomonitoring of cumene exposure in occupational settings, enabling drug development professionals and researchers to make confident assessments of chemical exposure and risk.

References

-

Perbellini, L., et al. (2013). 2-Phenyl-2-propanol in urine [Biomonitoring Methods, 2013]: Annual Thresholds and Classifications for the Workplace. ResearchGate. Available at: [Link]

-

Gori, G., et al. (2021). Regarding Bioanalysis Lasting a Few Minutes: Automated Cooling-SPME and Fast-GC for Urinary 2-Phenyl-2-Propanol Monitoring. PubMed. Available at: [Link]

-

Gori, G., et al. (2021). Regarding Bioanalysis Lasting a Few Minutes: Automated Cooling-SPME and Fast-GC for Urinary 2-Phenyl-2-Propanol Monitoring. National Institutes of Health (NIH). Available at: [Link]

-

National Toxicology Program. (2009). Report on Carcinogens Monograph on Cumene. National Center for Biotechnology Information (NCBI). Available at: [Link]

- Pavanello, S., & Clonfero, E. (2000). Biological indicators of genotoxic risk and metabolic polymorphisms.

-

Pisciotta, J. M., et al. (2012). Quantitative mass spectrometry of urinary biomarkers. PMC. Available at: [Link]

-

Klotz, K., & Knecht, U. (2021). Isopropyl benzene (cumene) – Evaluation of a BAT value. Publisso. Available at: [Link]

-

Johnson-Kramer, K., et al. (2019). Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison of 100 Forensic Specimens. Kura Biotech. Available at: [Link]

-

Blair, I. A. (2008). Stable-isotope dilution LC–MS for quantitative biomarker analysis. PMC. Available at: [Link]

-

Occupational Safety and Health Administration (OSHA). CUMENE. OSHA Website. Available at: [Link]

-

International Agency for Research on Cancer. (2018). CUMENE. Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. National Center for Biotechnology Information (NCBI). Available at: [Link]

-

American Conference of Governmental Industrial Hygienists (ACGIH). (n.d.). Biological Exposure Indices (BEI) Introduction. ACGIH Website. Available at: [Link]

-

U.S. Environmental Protection Agency (EPA). (2000). Cumene. EPA Website. Available at: [Link]

-

American Association for Clinical Chemistry (AACC). (2018). Using Hydrolysis to Improve Urine Drug Test Accuracy. myadlm.org. Available at: [Link]

-

Wattohm. (2012). ACGIH® Threshold Limit Values (TLVs®) and Biological Exposure Indices (BEIs®). Wattohm. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Regarding Bioanalysis Lasting a Few Minutes: Automated Cooling-SPME and Fast-GC for Urinary 2-Phenyl-2-Propanol Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CUMENE | Occupational Safety and Health Administration [osha.gov]

- 4. epa.gov [epa.gov]

- 5. Biological Exposure Indices (BEI) Introduction - ACGIH [acgih.org]

- 6. wattohm.fr [wattohm.fr]

- 7. hse-me.ir [hse-me.ir]

- 8. Disposition and Toxicokinetics - Report on Carcinogens Monograph on Cumene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. CUMENE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Quantitative mass spectrometry of urinary biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. kurabiotech.com [kurabiotech.com]

- 13. antisel.gr [antisel.gr]

- 14. myadlm.org [myadlm.org]

- 15. Regarding Bioanalysis Lasting a Few Minutes: Automated Cooling-SPME and Fast-GC for Urinary 2-Phenyl-2-Propanol Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

troubleshooting peak tailing of 2-(Phenyl-d5)-2-propanol in HPLC

Ticket Subject: Peak Tailing of 2-(Phenyl-d5)-2-propanol (Cumyl Alcohol-d5) Case ID: HPLC-ISO-005 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are experiencing peak asymmetry (tailing factor

Immediate Diagnosis:

While the deuterium labeling (d5) is critical for mass spectrometry quantification, it is not the cause of your peak tailing. The tailing is almost certainly caused by secondary silanol interactions between the tertiary hydroxyl group (-OH) and the residual silanol groups on your silica column support. This guide provides a systematic elimination protocol to restore peak symmetry (

Part 1: Diagnostic Flowchart

Before altering your chemistry, use this decision tree to rule out physical system failures.

Figure 1: Diagnostic decision tree to distinguish between physical system failures (dead volume, voids) and chemical interactions specific to the analyte.

Part 2: The Chemistry of the Problem (FAQs)

Q1: Is the Deuterium (d5) label causing the tailing?

No.

Deuterium substitution (

-

The Culprit: The tertiary alcohol (-OH) . Even though it is sterically hindered by the methyl groups and the phenyl ring, it is still a hydrogen bond donor/acceptor.

-

The Mechanism: Residual silanols (Si-OH) on the silica surface are acidic.[1] They hydrogen bond with your analyte's -OH group. This creates a "secondary retention mechanism" that is slower than the primary hydrophobic retention, resulting in a dragging tail.

Q2: Why is this happening on my C18 column?

Not all C18 columns are created equal.

-

Type A Silica: Older, acidic silica with high metal content. Causes severe tailing for alcohols.

-

Type B Silica: High purity, low acidity. Better, but can still tail.

-

End-capping: If the manufacturer did not fully "end-cap" (react away) the residual silanols, your 2-(Phenyl-d5)-2-propanol will find them.

Part 3: Step-by-Step Troubleshooting Protocol

Follow these steps in order. Stop once peak symmetry is achieved (

Step 1: The "TEA" Test (Mobile Phase Modifier)

The fastest way to confirm silanol activity is to add a "sacrificial base" that binds to silanols stronger than your analyte does.

-

Concentration: 5 mM to 10 mM (approx. 0.1% v/v).

-

Action: Add TEA to your aqueous mobile phase.

-

Mechanism: The amine group on TEA effectively "caps" the active silanol sites dynamically, forcing your analyte to interact only with the C18 phase.

-

Warning: Ensure your column is pH stable (TEA raises pH). If using Mass Spec, TEA can suppress ionization; use Ammonium Acetate instead.

Step 2: pH Optimization

Silanols are acidic (pKa ~ 3.5 - 4.5).

-

Current State: If you are running at neutral pH (pH 7), silanols are ionized (

), creating strong interactions. -

The Fix: Lower the mobile phase pH to < 3.0 .

-

Result: At pH 2.5, silanols are protonated (

) and neutral, significantly reducing their interaction with your alcohol.

Step 3: Column Switching (The Hardware Fix)

If mobile phase modifiers are forbidden (e.g., strict LC-MS constraints), you must switch the stationary phase.

| Column Type | Suitability for 2-(Phenyl-d5)-2-propanol | Why? |

| Traditional C18 | Low | High risk of silanol interaction. |

| Polar-Embedded C18 | High | Contains a polar group in the chain that shields silanols. |

| Phenyl-Hexyl | Excellent | The phenyl ring interacts with the analyte's phenyl ring ( |

| Hybrid Silica (e.g., BEH) | Best | Polymer-silica hybrid particles have virtually no surface silanol activity. |

Part 4: Mechanism Visualization

Understanding the interaction at the molecular level is crucial for preventing recurrence.

Figure 2: Mechanism of silanol-induced tailing and how competitive amines (TEA) block the interaction to restore symmetry.

References

-

LCGC International. (2019). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

-

Restek Corporation. (2020). GC Troubleshooting—Tailing Peaks. (Applicable principles for chromatography). Retrieved from [Link]

-

Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

-

Chromatography Forum. (2006).[4] 2-Propanol Peak Troubleshooting. Retrieved from [Link]

-

National Institutes of Health (NIH). Deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes. Retrieved from [Link]

Disclaimer: Always verify column pH limits before adding modifiers like TEA or lowering pH below 2.0.

Sources

Technical Support Center: Resolving Co-elution & Matrix Effects for 2-(Phenyl-d5)-2-propanol

Status: Operational Ticket ID: TECH-2PP-D5-001 Subject: Troubleshooting co-elution, ion suppression, and internal standard drift for 2-(Phenyl-d5)-2-propanol.

Executive Summary

You are likely experiencing poor reproducibility or non-linear calibration curves when analyzing 2-phenyl-2-propanol (cumyl alcohol) using its deuterated analog 2-(Phenyl-d5)-2-propanol as an Internal Standard (IS).

This compound presents a "Perfect Storm" of bioanalytical challenges:

-

Matrix Co-elution: It is a small, neutral, aromatic alcohol that often co-elutes with high-abundance phospholipids in plasma/serum.

-

Deuterium Isotope Effect: The d5-labeling on the phenyl ring reduces lipophilicity, causing the IS to elute earlier than the analyte on Reverse Phase (RP) columns. This separates the IS from the analyte, meaning the IS may not experience the same matrix suppression as the analyte.

-

In-Source Dehydration: As a tertiary alcohol, it is thermally unstable in Electrospray Ionization (ESI) sources, leading to variable signal loss.

This guide provides the specific protocols to resolve these issues.

Module 1: Chromatographic Resolution (The "Separation" Phase)

The Problem: The Deuterium Shift

In Reverse Phase LC (RPLC), C-D bonds are slightly less lipophilic than C-H bonds. For 2-(Phenyl-d5)-2-propanol, this results in the IS eluting 0.1 – 0.3 minutes earlier than the non-labeled analyte. If a matrix interference (like a phospholipid) elutes in that gap, your IS will not compensate for the suppression affecting the analyte.

The Solution: Stationary Phase Selection

Standard C18 columns rely solely on hydrophobic interactions. To pull the analyte away from lipid interferences and minimize the relative impact of the deuterium shift, you must utilize Pi-Pi (

Recommended Column Chemistry: Phenyl-Hexyl or Biphenyl .

-

Mechanism: The phenyl ring of the stationary phase interacts with the phenyl ring of your analyte. This provides a secondary retention mechanism orthogonal to simple hydrophobicity.

Protocol: Gradient Optimization for Phenyl-Hexyl

| Parameter | Setting | Rationale |

| Column | Phenyl-Hexyl, 2.1 x 50mm, 1.7 - 2.6 µm | Maximizes selectivity for aromatic alcohols. |

| Mobile Phase A | Water + 0.1% Formic Acid + 2mM Ammonium Acetate | Ammonium acetate helps buffer pH and stabilize ionization. |

| Mobile Phase B | Methanol (MeOH) | MeOH promotes stronger |

| Flow Rate | 0.4 - 0.6 mL/min | Higher flow reduces the dwell time of phospholipids. |

Gradient Table:

-

0.0 - 0.5 min: 5% B (Divert to Waste)

-

0.5 - 4.0 min: 5% -> 95% B (Linear Ramp)

-

4.0 - 5.0 min: 95% B (Wash - Critical )

-

5.0 - 5.1 min: 95% -> 5% B

-

5.1 - 7.0 min: 5% B (Re-equilibration)

Critical Note: You must monitor phospholipids (m/z 184 -> 184) to ensure they do not co-elute with your analyte (approx. 2.5 - 3.5 min window).

Module 2: Sample Preparation (The "Cleanup" Phase)

The Problem: Protein Precipitation (PPT) is Insufficient

PPT (adding ACN/MeOH to plasma) removes proteins but leaves >70% of phospholipids in the supernatant. These lipids accumulate on your column and cause "ghost peaks" in subsequent runs.

The Solution: Supported Liquid Extraction (SLE)

SLE is superior to SPE for this analyte. 2-phenyl-2-propanol is neutral and moderately hydrophobic (LogP ~1.8). SLE provides a cleaner extract than PPT without the complexity of SPE method development.

Protocol: SLE Workflow

-

Load: Dilute 200 µL Plasma 1:1 with Water. Load 400 µL onto a 400 µL capacity SLE+ plate (diatomaceous earth).

-

Wait: Allow to absorb for 5 minutes. (The aqueous phase coats the silica particles).

-

Elute: Apply 2 x 600 µL MTBE (Methyl tert-butyl ether) or Ethyl Acetate .

-

Why? These solvents elute the neutral alcohol but leave the polar phospholipids stuck to the aqueous-coated silica.

-

-

Evaporate: Dry down under Nitrogen at 40°C.

-

Reconstitute: 100 µL of 80:20 Water:Methanol.

Decision Matrix: Extraction Strategy

Figure 1: Decision matrix for selecting the appropriate sample preparation technique based on sensitivity requirements and matrix complexity.

Module 3: Mass Spectrometry (The "Detection" Phase)

The Problem: In-Source Dehydration

2-phenyl-2-propanol is a tertiary alcohol.[1] In the hot ESI source, it readily loses a water molecule (

-

Analyte MW: 136.2

Dehydrated Ion: 118.2 -

IS (d5) MW: 141.2

Dehydrated Ion: 123.2

If you monitor the intact parent (136), you suffer poor sensitivity because most of the ion flux has already converted to 118.

The Solution: Monitor the Dehydrated Precursor

Force the dehydration in the source by increasing the Source Temperature and Declustering Potential (DP), then perform MS/MS on the dehydrated species.

Optimized MRM Transitions

| Compound | Precursor (Q1) | Product (Q3) | Type | Collision Energy (eV) |

| 2-Phenyl-2-propanol | 119.1 | 91.1 (Tropylium) | Quant | 15 - 25 |

| 119.1 | 77.1 (Phenyl) | Qual | 30 - 40 | |

| d5-IS | 124.1 | 96.1 (d5-Tropylium) | Quant | 15 - 25 |

Note: The precursor is listed as 119.1 because the dehydrated neutral mass is 118.1, so

is 119.1.

Troubleshooting FAQs

Q1: My Internal Standard retention time is drifting relative to the analyte.

-

Cause: This is the Deuterium Isotope Effect. It is normal for the d5-IS to elute ~0.1-0.2 min earlier.

-

Fix: Ensure your integration window covers both peaks. If the shift is >0.5 min, check your column equilibration. Switch to a Phenyl-Hexyl column to increase retention of both compounds, minimizing the relative error.

Q2: I see a large peak at the start of the chromatogram that suppresses my signal.

-

Cause: Unretained phospholipids or salts.

-

Fix: Divert the first 1.0 minute of flow to waste. Use the SLE extraction protocol (Module 2) to remove phospholipids.

Q3: My calibration curve flattens at the high end.

-

Cause: Saturation of the detector or dimer formation.

-

Fix: Use the specific transition 119 -> 91. Check for "crosstalk" (is the IS contributing to the analyte channel?). Ensure the isotopic purity of your d5-standard is >99%.

References

-

Matrix Effects & Phospholipids

- Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses.

-

(Validates Phospholipid monitoring at m/z 184).

-

Deuterium Isotope Effects in RPLC

-

Turowski, M., et al. (2003). "Deuterium isotope effects on hydrophobic interaction chromatography."[2] Journal of Chromatography A.

-

(Explains the mechanism of earlier elution for deuterated compounds).

-

-

Tertiary Alcohol Dehydration in ESI

- Kostiainen, R., et al. (2003). "Atmospheric pressure ionization mass spectrometry: Fragmentation processes." Journal of Mass Spectrometry.

-

(Mechanisms of in-source water loss).

Sources

Technical Support Center: Stability of 2-(Phenyl-d5)-2-propanol in Solution

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 2-(Phenyl-d5)-2-propanol as an internal standard or in other applications. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your deuterated standard in solution.

Introduction

2-(Phenyl-d5)-2-propanol is a valuable deuterated internal standard used in bioanalytical studies, particularly in mass spectrometry-based assays. Its structural similarity to various analytes allows for accurate quantification by compensating for variations in sample preparation and instrument response. However, the stability of this standard in solution is paramount for generating reliable and reproducible data. This guide will address common challenges and questions related to the storage and handling of 2-(Phenyl-d5)-2-propanol solutions.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the storage and use of 2-(Phenyl-d5)-2-propanol solutions.

Q1: My 2-(Phenyl-d5)-2-propanol solution has been stored for a while. How can I be sure it's still viable for my assay?

A1: The viability of a stored solution depends on several factors, including the solvent, storage temperature, and exposure to light. To verify its integrity, you should perform a quick purity check using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection. A significant decrease in the main peak area or the appearance of new peaks could indicate degradation. For quantitative applications, it is crucial to compare the response of the stored solution against a freshly prepared standard.

Q2: I've noticed a decrease in the isotopic purity of my 2-(Phenyl-d5)-2-propanol standard over time. What could be the cause?

A2: A decrease in isotopic purity is likely due to hydrogen-deuterium (H-D) exchange. This can occur if the solution is exposed to sources of protons, such as protic solvents (e.g., methanol, water) or acidic/basic conditions. The hydroxyl (-OH) group of 2-(Phenyl-d5)-2-propanol is less susceptible to exchange than more acidic protons, but the deuterium atoms on the phenyl ring can be susceptible under certain conditions.

Troubleshooting Steps:

-

Solvent Choice: Ensure you are using an aprotic solvent (e.g., acetonitrile, acetone) for long-term storage.[1] Protic solvents can facilitate H-D exchange.

-